2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine
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Overview
Description
2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine is a chemical compound known for its unique structure and properties. It belongs to the class of dichlorobenzenes and is characterized by the presence of a guanidine group attached to a dichlorophenyl ring through a methyleneamino linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine typically involves the reaction of 2,6-dichlorobenzaldehyde with aminoguanidine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted guanidines with various functional groups.
Scientific Research Applications
2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(3-phenylmethoxyphenyl)methylideneamino]guanidine
- 2-[(E)-(2-bromophenyl)methylideneamino]guanidine
- 2-[(E)-(4-fluorophenyl)methylideneamino]guanidine
Uniqueness
2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine is unique due to its specific dichlorophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Key on ui mechanism of action |
Guanabenz's antihypertensive effect is thought to be due to central alpha-adrenergic stimulation, which results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature in addition to a decreased systolic and diastolic blood pressure and a slight slowing of pulse rate. Chronic administration of guanabenz also causes a decrease in peripheral vascular resistance. |
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CAS No. |
60329-05-7 |
Molecular Formula |
C8H8Cl2N4 |
Molecular Weight |
231.08 g/mol |
IUPAC Name |
2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H8Cl2N4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4- |
InChI Key |
WDZVGELJXXEGPV-PQMHYQBVSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl |
melting_point |
225-227 |
Related CAS |
23256-50-0 (monoacetate) |
Origin of Product |
United States |
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